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Compound of Interest |

3,5-Dichloro-4-
Compound Name:
(difluoromethoxy)aniline

CAS No.: 101847-52-3

Cat. No.: B2864599

Get Quote

3,5-Dichloro-4-(difluoromethoxy)aniline is a polysubstituted aromatic amine whose unique
structural arrangement is of significant interest in medicinal chemistry. The presence of two
chlorine atoms flanking a central difluoromethoxy group on the aniline ring creates a specific
electronic and steric profile. This substitution pattern is crucial for its role as a precursor in the
synthesis of complex active pharmaceutical ingredients (APIs). Its most notable application is
as a pivotal intermediate in the development of corticotropin-releasing factor-1 (CRF1) receptor
antagonists, a class of drugs investigated for treating stress-related disorders such as anxiety
and depression.[1]

This guide provides an in-depth analysis of its molecular structure, a detailed, field-proven
synthesis method, and its application in the synthesis of the potent and selective CRF1
receptor antagonist, BMS-665053.[1]

Molecular and Physicochemical Properties

The structural and physical properties of 3,5-dichloro-4-(difluoromethoxy)aniline are
summarized below. These properties are fundamental to understanding its reactivity, solubility,
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and handling characteristics in a laboratory and industrial setting.

Property Value Source
3,5-dichloro-4-

IUPAC Name ] - N/A
(difluoromethoxy)aniline

CAS Number 864763-75-5 [1]

Molecular Formula C7HsCI2F2NO [2]

Molecular Weight 228.02 g/mol [2]
Predicted: Solid at room

Appearance General Knowledge
temperature

B Soluble in organic solvents like
Solubility [1]

DMF

Synthesis: An Efficient, One-Step Bis-ortho-
chlorination

The synthesis of 3,5-dichloro-4-(difluoromethoxy)aniline is efficiently achieved through a
direct, one-step bis-ortho-chlorination of the readily available precursor, 4-
(difluoromethoxy)aniline.[1] This method is notable for its high yield and scalability, making it
suitable for process development and manufacturing.

Synthesis Workflow

The overall synthetic transformation is a direct chlorination reaction targeting the positions
ortho to the activating amino group.
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Synthesis of 3,5-Dichloro-4-(difluoromethoxy)aniline

HCI in Diethyl Ether
30% H202
DMF (Solvent)

Reagents

Yield: 93%

Direct Bis-ortho-chlorination

3,5-Dichloro-4-(difluoromethoxy)aniline

—
4-(Difluoromethoxy)aniline

Click to download full resolution via product page

Caption: Synthesis of 3,5-dichloro-4-(difluoromethoxy)aniline.

Experimental Protocol

The following protocol is adapted from a validated, scalable synthesis.[1]

Materials:

4-(Difluoromethoxy)aniline

Dry N,N-Dimethylformamide (DMF)

2 N HCI in diethyl ether

30% Hydrogen peroxide (H2032)

Water

Heptane
Procedure:

 Dissolve 4-(difluoromethoxy)aniline (1.0 equivalent) in dry DMF.
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» To the solution, add a solution of 2 N HCI in diethyl ether (4.0 equivalents) over a period of
30 minutes. The temperature may rise from room temperature to approximately 32 °C.

 After cooling the mixture to room temperature, add a solution of 30% H202 (2.1 equivalents)
dropwise over 1 hour, maintaining the temperature around 38 °C.

 Stir the reaction mixture at approximately 38 °C for 2 hours.

» After the reaction is complete, cool the mixture to room temperature and dilute with water.
o Extract the aqueous mixture with heptane.

o The combined organic layers can then be further processed to isolate the pure product.

Trustworthiness of the Protocol: This protocol has been demonstrated to be effective on a large
scale (400 mmol), with a reported yield of 93%.[1] The use of readily available and cost-
effective reagents like HCI and H202 makes this an industrially viable process.

Reaction Mechanism Insights

The bis-ortho-chlorination of 4-(difluoromethoxy)aniline using HCIl and H202 is an example of
an electrophilic aromatic substitution. The reaction likely proceeds through the in-situ formation
of an electrophilic chlorine species. The amino group (-NH-2) is a strong activating group and an
ortho-, para-director. Since the para position is blocked by the difluoromethoxy group, the
electrophilic substitution is directed to the two ortho positions. The use of HCI in conjunction
with H202 provides a source of electrophilic chlorine.[3][4]

Spectroscopic Characterization and Molecular
Structure (Predicted)

While experimental spectra for 3,5-dichloro-4-(difluoromethoxy)aniline are not readily
available in the public domain, a robust prediction of its key spectroscopic features can be
made based on the analysis of its structural components and comparison with analogous
compounds.

'H NMR Spectroscopy (Predicted)
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The *H NMR spectrum is expected to be relatively simple, showing signals for the aromatic
protons and the amine protons.

] Chemical Shift (5, o
Predicted Proton Multiplicity Notes

ppm)

The two aromatic
protons are in

Ar-H ~6.8-7.2 Singlet identical chemical
environments, leading

to a single signal.

The chemical shift can
) vary depending on
NH:2 ~3.5-4.5 Broad Singlet
solvent and

concentration.

The proton on the
) difluoromethoxy group
OCHF2 ~6.5-7.5 Triplet ) )
will be split by the two

fluorine atoms.

3C NMR Spectroscopy (Predicted)

The 3C NMR spectrum will show distinct signals for the carbon atoms in the molecule, with the
carbon attached to the fluorine atoms exhibiting a characteristic splitting pattern.

Predicted Carbon Chemical Shift (6, ppm) Notes
C-NH:z ~140-145
C-Cl ~115-125
C-H ~118-128
C-O ~145-155

The carbon will be split by the
CHF2 ~110-120 (triplet) two attached fluorine atoms
(LJCF).
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Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Functional Group

Vibration Mode

Expected Wavenumber

(cm™)
N-H (Amine) Symme.tric & Asymmetric 3300 - 3500
Stretching
N-H (Amine) Bending (Scissoring) 1580 - 1650
C=C (Aromatic Ring) Stretching 1450 - 1600
C-O-C (Ether) Stretching 1200 - 1300
C-F Stretching 1000 - 1100
C-Cl Stretching 600 - 800

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a prominent molecular ion peak. A key diagnostic

feature will be the isotopic pattern of the molecular ion due to the presence of two chlorine

atoms (3>Cl and 3’Cl).

Fragment m/z (relative to M) Notes
Molecular ion with
[M]*+ 227/229/231 characteristic isotopic pattern
for two chlorine atoms.
- oss of a chlorine atom.
M-CI]* 192/194 L f a chlori
Loss of the difluoromethoxy
[M-CHF20]* 160/162

group.
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Application in Drug Development: Synthesis of
BMS-665053

The primary and most significant application of 3,5-dichloro-4-(difluoromethoxy)aniline is its
role as a key building block in the synthesis of BMS-665053, a potent and selective
corticotropin-releasing factor-1 (CRF1) receptor antagonist.[1] CRF1 receptor antagonists are a
promising class of drugs for the treatment of various stress-related psychiatric disorders.[5]

Synthesis of BMS-665053

@S)-S,5-dichIoro-l-(l-cyclopropylethyl)pyrazin-2(1H)-on9

3,5-Dichloro-4-
(difluoromethoxy)aniline

Palladium-Catalyzed

Coupling BMS-665053

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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